molecular formula C8H9IO2 B13894003 1-(4-Iodophenyl)ethane-1,2-diol

1-(4-Iodophenyl)ethane-1,2-diol

Katalognummer: B13894003
Molekulargewicht: 264.06 g/mol
InChI-Schlüssel: ZNNCSCNNQXKILF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodophenyl)ethane-1,2-diol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the iodination of 1-phenyl-1,2-ethanediol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom onto the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Iodophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Periodic acid (HIO₄), lead tetraacetate (Pb(OAc)₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Palladium catalysts, boron reagents (e.g., phenylboronic acid)

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes

    Reduction: 1-(4-Iodophenyl)ethanol

    Substitution: Various substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

1-(4-Iodophenyl)ethane-1,2-diol has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Iodophenyl)ethane-1,2-diol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.

Eigenschaften

Molekularformel

C8H9IO2

Molekulargewicht

264.06 g/mol

IUPAC-Name

1-(4-iodophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2

InChI-Schlüssel

ZNNCSCNNQXKILF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CO)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.